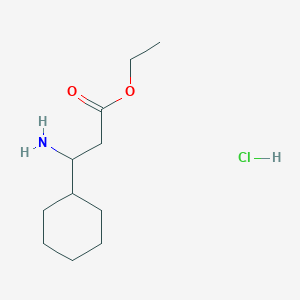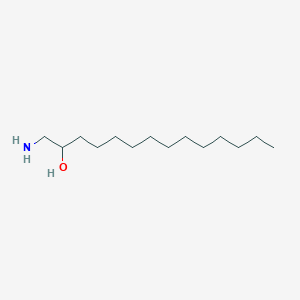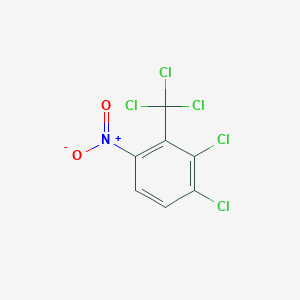
5-(2,2,2-Trifluoroethoxy)-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,2-Trifluoroethoxy)-1-indanone (TFEI) is a chemical compound belonging to the category of organofluorine compounds. It is an organic compound containing a trifluoroethoxy group, which is composed of one carbon atom, two fluorine atoms, and one oxygen atom. TFEI is an important intermediate in organic synthesis and is used in the manufacture of pharmaceuticals, agrochemicals, and other products. Its unique properties make it a valuable tool in a variety of laboratory experiments.
Applications De Recherche Scientifique
5-(2,2,2-Trifluoroethoxy)-1-indanone has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and agrochemicals, and as a chromatographic stationary phase. It is also used in the synthesis of polymers, surfactants, and other materials. In addition, 5-(2,2,2-Trifluoroethoxy)-1-indanone is used in the synthesis of fluorinated compounds and as a reactant in the synthesis of heterocyclic compounds.
Mécanisme D'action
5-(2,2,2-Trifluoroethoxy)-1-indanone is an important intermediate in organic synthesis. Its unique properties make it a valuable tool in a variety of laboratory experiments. It can be used as a catalyst to promote the formation of new bonds between molecules, as a reagent to modify the structure of existing molecules, and as a reactant to form new molecules. In addition, 5-(2,2,2-Trifluoroethoxy)-1-indanone can be used to control the reactivity of other molecules, and to control the rate of reaction.
Biochemical and Physiological Effects
5-(2,2,2-Trifluoroethoxy)-1-indanone is known to be relatively non-toxic and has been used in laboratory experiments with animals. However, it can cause irritation to the skin, eyes, and mucous membranes. In addition, it can cause respiratory and neurological effects, as well as reproductive toxicity. Therefore, it should be handled with caution and appropriate safety measures should be taken when handling and using 5-(2,2,2-Trifluoroethoxy)-1-indanone.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,2,2-Trifluoroethoxy)-1-indanone has several advantages and limitations for laboratory experiments. One advantage is its low cost, which makes it an attractive choice for many laboratory experiments. In addition, it is relatively non-toxic, which makes it a safe choice for laboratory experiments. However, its low boiling point and high volatility can make it difficult to handle and store. In addition, it can cause irritation to the skin, eyes, and mucous membranes, and can cause respiratory and neurological effects.
Orientations Futures
For research include exploring the use of 5-(2,2,2-Trifluoroethoxy)-1-indanone in the synthesis of novel materials, in the synthesis of fluorinated compounds, and in the development of new catalysts. In addition, further research into the biochemical and physiological effects of 5-(2,2,2-Trifluoroethoxy)-1-indanone could lead to the development of new drugs and treatments. Finally, further research into the mechanism of action of 5-(2,2,2-Trifluoroethoxy)-1-indanone could lead to new ways of controlling the reactivity of molecules.
Méthodes De Synthèse
5-(2,2,2-Trifluoroethoxy)-1-indanone can be synthesized in a variety of ways. One method is the reaction of an aldehyde with trifluoromethanesulfonic acid in the presence of a base, such as sodium hydroxide. This reaction yields a trifluoroethoxy-substituted aldehyde, which can then be reduced to the corresponding ketone using a reducing agent such as lithium aluminum hydride. Another method is the reaction of a trifluoroethanol with an aldehyde in the presence of a base, such as sodium borohydride. This reaction yields a trifluoroethoxy-substituted aldehyde, which can then be reduced to the corresponding ketone using a reducing agent such as lithium aluminum hydride.
Propriétés
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)6-16-8-2-3-9-7(5-8)1-4-10(9)15/h2-3,5H,1,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZQBSBJFHAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethoxy)-1-indanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

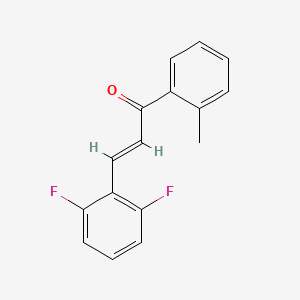


![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)

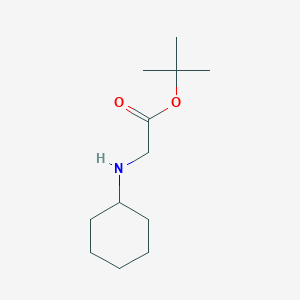

![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)
